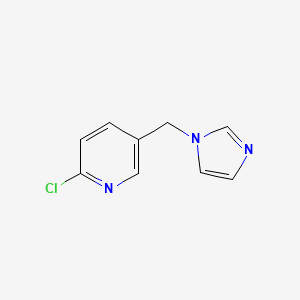

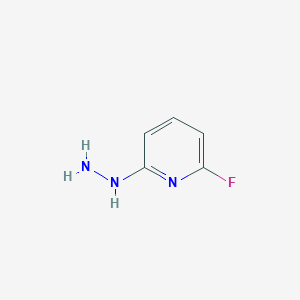

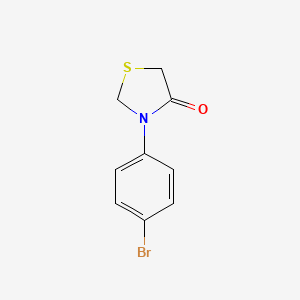

![molecular formula C12H7ClN2O2S B1270204 2-[(2-氯-1,3-噻唑-5-基)甲基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 120740-09-2](/img/structure/B1270204.png)

2-[(2-氯-1,3-噻唑-5-基)甲基]-1H-异吲哚-1,3(2H)-二酮

描述

The chemical compound , "2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione," is a subject of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. This compound belongs to a class of organic molecules that incorporate elements of thiazole and isoindole, which are significant in medicinal chemistry and material science for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the palladium-catalyzed aminocarbonylation of o-halobenzoates producing isoindole-1,3-diones in good yields, accommodating various functional groups (Worlikar & Larock, 2008). Another related approach is microwave catalytic synthesis, offering advantages in efficiency and reaction time (Li Jin-jin, 2009).

Molecular Structure Analysis

Studies on similar compounds reveal that detailed molecular structure analysis can be conducted using techniques such as IR-NMR spectroscopy and X-ray diffraction, providing insights into the compound's geometry, vibrational frequencies, and molecular conformation (Özdemir, Dinçer, & Cukurovalı, 2010). Theoretical calculations, such as DFT, further complement experimental data, offering a deeper understanding of the electronic structure and reactivity.

Chemical Reactions and Properties

The compound's reactivity and involvement in chemical reactions can be inferred from related studies, which demonstrate the synthesis and potential of isoindole-dione derivatives in forming complex structures through reactions like Wittig olefination and subsequent cycloadditions, leading to diverse heterocyclic frameworks (Milinkevich, Ye, & Kurth, 2008).

Physical Properties Analysis

Related compounds' physical properties, such as thermal stability and solubility, play a crucial role in determining their applicability in material science. For example, synthesized chromophores based on isoindole derivatives show significant thermal stability, a desirable attribute for materials used in high-temperature applications (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the compound's utility in broader chemical contexts. The vibrational study and quantum chemical calculations on similar sulfur-substituted phthalimide compounds provide insights into the electronic structure and potential reactivity patterns (Torrico-Vallejos et al., 2010).

科学研究应用

合成和抗菌评估

与所讨论的化合物相关的1,3-噻唑烷-2,4-二酮衍生物在抗菌应用中显示出潜力。这些化合物的合成涉及与芳香醛和溴代烷氧基邻苯二甲酰亚胺的反应,导致衍生物已经针对包括枯草芽孢杆菌和金黄色葡萄球菌在内的各种菌株进行了抗菌和抗真菌活性测试(Jat et al., 2006)。

分子结构分析

对相关化合物的研究,如2-氯-1H-异吲哚-1,3(2H)-二酮,已经进行了详细的振动分析,使用傅里叶变换红外光谱和傅里叶变换拉曼光谱。这些研究对于理解分子结构和在各个领域的潜在应用是重要的(Arjunan et al., 2009)。

合成方法学

已经对与2-[(2-氯-1,3-噻唑-5-基)甲基]-1H-异吲哚-1,3(2H)-二酮相关的化合物进行了各种合成方法学的研究。这包括对N-(芳基氨基甲基)-邻苯二甲酰亚胺的合成及其晶体学分析的研究,这对于开发具有潜在化学和生物化学应用的新化合物是必不可少的(Sena et al., 2007)。

潜在的化疗应用

已经合成了新型的氮杂亚氧化合物,包括1H-异吲哚-1,3-(2H)-二酮的衍生物,并对它们的抗菌活性进行了评估。这项研究探讨了将这些衍生物用作化疗药物的可能性(Jain et al., 2006)。

未来方向

作用机制

Mode of Action

It is known that many compounds with similar structures, such as isoindoline-1,3-dione derivatives, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological processes .

Pharmacokinetics

It’s known that the compound’s molecular weight is 27973 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Compounds with similar structures have shown a broad range of biological activities .

属性

IUPAC Name |

2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDJNJBEHMLRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363228 | |

| Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120740-09-2 | |

| Record name | 2-[(2-Chloro-5-thiazolyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120740-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

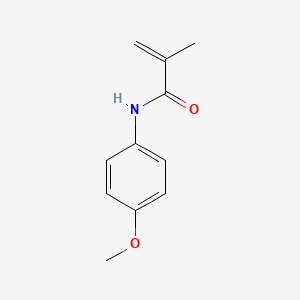

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

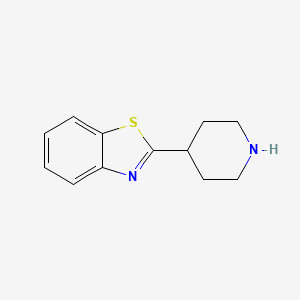

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

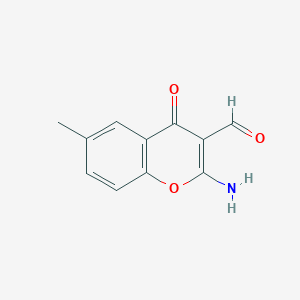

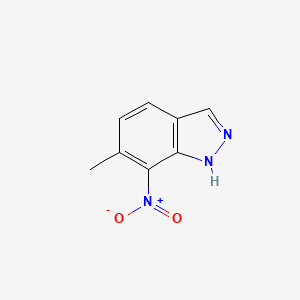

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)